

# An In-depth Technical Guide to the Solubility of Bis(p-acetylaminophenyl) ether

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## Compound of Interest

Compound Name: Bis(p-acetylaminophenyl) ether

Cat. No.: B041481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Bis(p-acetylaminophenyl) ether** (CAS No. 3070-86-8), a known impurity of Paracetamol (Acetaminophen). Given the limited availability of specific quantitative solubility data in published literature, this document combines available qualitative data with theoretical predictions based on the molecular structure. Furthermore, it offers detailed experimental protocols for determining solubility, empowering researchers to generate precise data for their specific applications.

## Compound Profile

**Bis(p-acetylaminophenyl) ether**, also known as N,N'-(oxydi-4,1-phenylene)bisacetamide or Acetaminophen EP Impurity N, is a key reference standard in the pharmaceutical industry for the quality control of Paracetamol.<sup>[1][2][3]</sup> Understanding its solubility is crucial for developing analytical methods, designing purification processes, and conducting formulation studies.

Table 1: Physicochemical Properties of Bis(p-acetylaminophenyl) ether

Property	Value	Reference(s)
CAS Number	3070-86-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>16</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	284.31 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	N,N'-(oxydi-4,1-phenylene)bisacetamide, 4,4'-Oxybisacetanilide, Acetaminophen Impurity N	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to Off-White Solid/Crystalline Powder	
Melting Point	230-231 °C	<a href="#">[6]</a> <a href="#">[7]</a>
pKa (Predicted)	14.16 ± 0.70	<a href="#">[8]</a>

## Solubility Profile

Direct quantitative solubility data for **Bis(p-acetylaminophenyl) ether** is scarce. However, qualitative assessments and predictions based on its molecular structure provide valuable insights.

## Reported Qualitative Solubility

The following table summarizes the limited solubility information found in chemical databases.

Table 2: Qualitative Solubility of **Bis(p-acetylaminophenyl) ether**

Solvent	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	
Methanol	Slightly Soluble	

## Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" can be used to predict the solubility of **Bis(p-acetylaminophenyl) ether** in various organic solvents. The molecule possesses a central, relatively nonpolar diphenyl ether core, but also contains two polar amide (acetylamino) groups. These amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), which will significantly influence their interaction with protic and aprotic polar solvents.

Table 3: Predicted Solubility of **Bis(p-acetylaminophenyl) ether**

Solvent	Solvent Polarity	Predicted Solubility	Rationale
Water	Highly Polar, Protic	Insoluble to Very Slightly Soluble	The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility despite the presence of two polar amide groups.
Ethanol	Polar, Protic	Slightly to Moderately Soluble	The ethanol can engage in hydrogen bonding with the amide groups, while its ethyl group can interact with the aromatic rings, suggesting some degree of solubility.
Acetone	Polar, Aprotic	Moderately Soluble	As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H groups of the amide, likely leading to good solubility.
Ethyl Acetate	Moderately Polar, Aprotic	Slightly Soluble	The polarity is lower than acetone, which may result in reduced, but still present, solubility.
Dichloromethane (DCM)	Moderately Polar, Aprotic	Slightly to Moderately Soluble	DCM is a good solvent for many organic compounds and should be able to dissolve the molecule

			to some extent through dipole-dipole interactions.
Toluene	Nonpolar, Aprotic	Very Slightly Soluble	The nonpolar nature of toluene will not favorably interact with the polar amide groups, leading to poor solubility.
Hexane	Nonpolar, Aprotic	Insoluble	The high polarity mismatch between the solute and this nonpolar solvent suggests insolubility.

## Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols are provided.

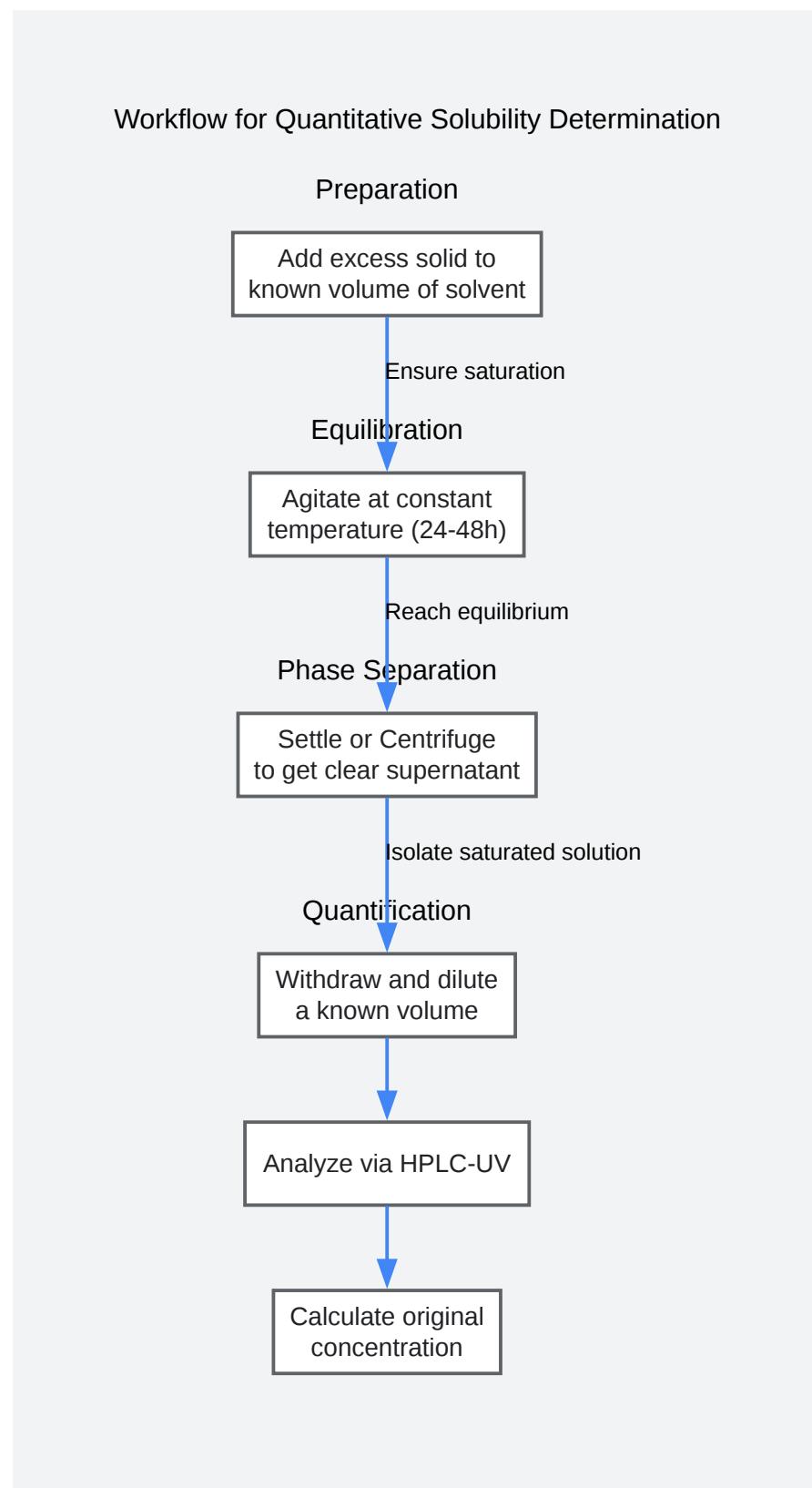
### Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

#### Methodology:

- Preparation: Add an excess amount of solid **Bis(p-acetylaminophenyl) ether** to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
- Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent to a concentration within the working range of the analytical method.
- Quantification: Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound at that temperature, typically expressed in mg/mL or g/L.



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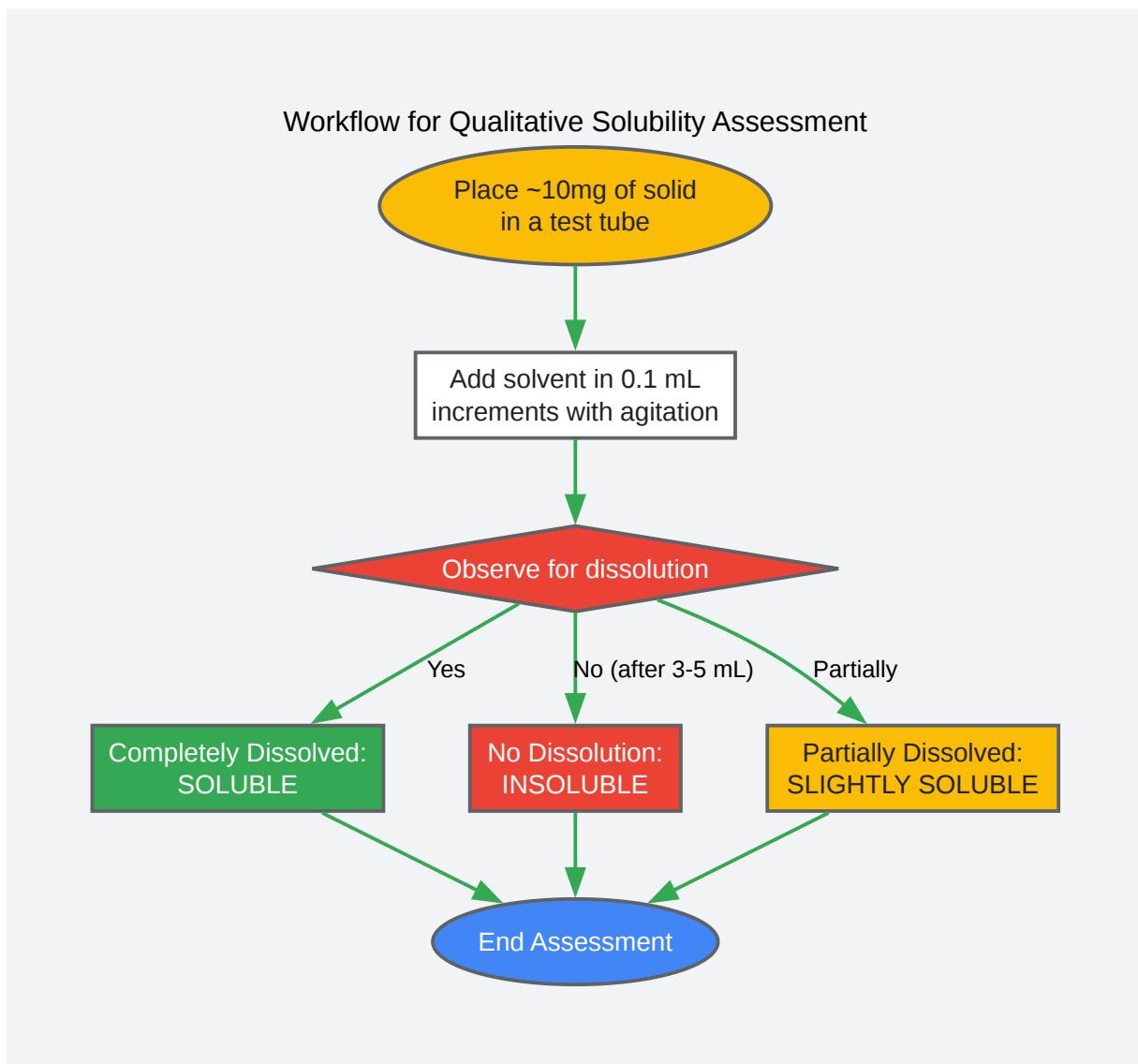
Caption: Workflow for Quantitative Solubility Determination.

## Protocol 2: Qualitative Solubility Assessment

This is a rapid method to estimate whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Methodology:

- Initial Setup: Place a small, pre-weighed amount of **Bis(p-acetylaminophenyl) ether** (e.g., 10 mg) into a small test tube or vial.
- Solvent Addition: Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while continuously agitating or vortexing the mixture.
- Observation: Observe the mixture after each addition. Note the volume of solvent required to completely dissolve the solid.
- Classification:
  - Soluble: If the solid dissolves completely in a small volume of solvent (e.g., < 1 mL).
  - Slightly Soluble: If a larger volume of solvent is required or if only partial dissolution is observed.
  - Insoluble: If the solid does not dissolve even after adding a significant volume of solvent (e.g., 3-5 mL).
- Temperature Effect (Optional): Gently warm the mixture to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.



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Caption: Workflow for Qualitative Solubility Assessment.

## Conclusion

While quantitative solubility data for **Bis(p-acetylaminophenyl) ether** remains limited in public literature, this guide provides a robust framework for understanding and determining its solubility profile. The predictions based on its chemical structure suggest moderate solubility in polar aprotic solvents like DMSO and acetone, and lower solubility in nonpolar solvents and water. For drug development professionals and researchers, the provided experimental

protocols offer a clear path to generating the specific, high-quality solubility data required for their work, ensuring accuracy in analytical method development and formulation.

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